1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
Description
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFXYOOFTDQPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole ring is then fused with a triazole ring. This can be done by reacting the thiazole derivative with hydrazine and an appropriate aldehyde or ketone.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced at the 5-position of the triazole ring through a nucleophilic substitution reaction using an appropriate alcohol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone: This compound has a ketone group instead of an ethanol group, which may result in different chemical reactivity and biological activity.
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methanol: This compound has a methanol group instead of an ethanol group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and triazole rings with an ethanol group, making it a versatile compound for various applications.
Biological Activity
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on diverse research findings.
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.21 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar triazole derivatives against various bacterial strains including Staphylococcus aureus and Bacillus subtilis . These findings suggest that this compound may also possess comparable antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Triazole A | Staphylococcus aureus | High |
| Triazole B | Bacillus subtilis | Moderate |
| This compound | TBD |
Anticancer Activity
The anticancer potential of derivatives related to this compound has been explored through various studies. One significant study conducted by the National Cancer Institute evaluated the antitumor activity of several triazole derivatives across multiple cancer cell lines. The results indicated that these compounds exhibited notable cytotoxic effects against various types of cancer cells including breast and lung cancer .
Case Study: Antitumor Activity Assessment
In a comprehensive study involving 60 cancer cell lines, compounds structurally similar to this compound demonstrated promising antineoplastic activity. The study utilized the sulforhodamine B assay to evaluate cell viability post-treatment with these derivatives. The findings suggested that modifications in the chemical structure could enhance their anticancer properties .
Table 2: Summary of Anticancer Activity
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| Triazole C | Breast Cancer | 15.0 |
| Triazole D | Non-Small Cell Lung Cancer | 10.5 |
| This compound | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and triazole moieties may interact with cellular enzymes or receptors involved in cell proliferation and apoptosis pathways.
Q & A
Q. Table 1: Example Synthesis Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | 1,2,4-triazole-5-thiol + N-arylmaleimide in acetic acid (reflux, 2 h) | 70–85 | |
| Functionalization | Chlorobenzoyl chloride in PEG-400 (70–80°C, 1 h) | 65–75 | |
| Purification | Recrystallization (ethanol/water) | >95% purity |
Advanced: How can reaction conditions be optimized to mitigate side-product formation during synthesis?
Methodological Answer:
Side products often arise from incomplete functionalization or competing reactions (e.g., over-alkylation). Strategies include:
- Temperature modulation : Lower temperatures (≤60°C) reduce unwanted polymerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Triethylamine or NaHCO₃ improves regioselectivity .
- In situ monitoring : Use FT-IR to track carbonyl or hydroxyl group formation .
Data Contradiction Analysis:
- reports 65–75% yields in PEG-400, while achieves 70–85% in acetic acid. This discrepancy suggests solvent polarity and catalyst choice significantly impact efficiency .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H NMR : Identify ethanol substituents (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂OH) and aromatic protons (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. Table 2: Characteristic Spectral Data for Thiazolo-Triazole Derivatives
| Functional Group | ¹H NMR (ppm) | IR (cm⁻¹) |
|---|---|---|
| Ethanol (-CH₂OH) | 3.6 (t, J=6 Hz) | 3450 (O-H) |
| Thiazole C-S | - | 680–720 |
| Triazole C=N | - | 1600–1650 |
Advanced: How does the ethanol group influence biological activity, and how can this be probed?
Methodological Answer:
The ethanol moiety may enhance solubility or enable hydrogen bonding with biological targets. To assess this:
- SAR Studies : Synthesize analogs with substituents like -CH₂CH₃ or -CF₂CH₃ and compare bioactivity .
- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Thermodynamic Profiling : Measure binding affinity via isothermal titration calorimetry (ITC) .
Example Application:
notes ethanol derivatives exhibit anticancer activity via kinase inhibition. Use MTT assays on cancer cell lines (IC₅₀ values) to validate .
Advanced: How can researchers resolve contradictions in reported biological data for similar compounds?
Methodological Answer:
Discrepancies may arise from assay conditions or compound purity. Solutions include:
- Standardized Protocols : Replicate assays using identical cell lines (e.g., HeLa) and incubation times .
- Purity Verification : Re-test compounds after HPLC purification (>98% purity) .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for antimicrobial activity) .
Case Study:
reports antimicrobial activity (MIC = 8 µg/mL), while shows weaker effects (MIC = 32 µg/mL). Differences may stem from bacterial strain variability .
Basic: What are the storage and stability guidelines for this compound?
Methodological Answer:
- Storage : Protect from light in amber glass vials at –20°C .
- Stability Testing : Monitor degradation via HPLC over 6 months under varying pH (4–9) and humidity (20–80% RH) .
- Handling : Use anhydrous solvents to prevent ethanol oxidation .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions .
- Quantum Mechanics : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
Q. Table 3: Predicted ADMET Properties (Example)
| Property | Value | Tool |
|---|---|---|
| LogP | 2.3 | SwissADME |
| CYP2D6 inhibition | High | Molinspiration |
| Bioavailability Score | 0.55 | pkCSM |
Advanced: How can structural modifications enhance target selectivity?
Methodological Answer:
- Fragment-Based Design : Introduce halogen atoms (e.g., Cl, F) at position 2 to improve binding to hydrophobic enzyme pockets .
- Click Chemistry : Add triazole-linked pharmacophores via CuAAC reactions .
- Crystallography : Solve X-ray structures of ligand-target complexes to guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
